Methyl 3-amino-2-nitrobenzoate

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Critical building block with ortho-nitro/meta-amino substitution—regioisomers yield different scaffolds. Essential for Azilsartan Impurity O per FDA/EMA methods and Bayer agrochemical patents. Selective nitro reduction gives methyl 2,3-diaminobenzoate for benzimidazole libraries. Specify CAS 1261647-99-7 for validated reactivity.

Molecular Formula C8H8N2O4
Molecular Weight 196.162
CAS No. 1261647-99-7
Cat. No. B596264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-nitrobenzoate
CAS1261647-99-7
SynonymsBenzoic acid, 3-aMino-2-nitro-, Methyl ester
Molecular FormulaC8H8N2O4
Molecular Weight196.162
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3
InChIKeyBVWSKJRBYYNACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-nitrobenzoate (CAS 1261647-99-7) Procurement & Differentiation Guide


Methyl 3-amino-2-nitrobenzoate (CAS 1261647-99-7) is a disubstituted aromatic building block featuring an ortho-nitro and meta-amino pattern on a benzoate ester scaffold [1]. This compound is commercially available as a research chemical and is primarily utilized as a key intermediate in the synthesis of pharmaceutical impurities, heterocyclic compounds, and agrochemicals [2].

Why Generic Substitution of Methyl 3-amino-2-nitrobenzoate Fails: The Critical Ortho/Meta Disubstitution Pattern


The unique ortho-nitro/meta-amino substitution pattern on the benzoate ring of Methyl 3-amino-2-nitrobenzoate (CAS 1261647-99-7) dictates its chemical reactivity and downstream applications in ways that close analogs cannot replicate. Generic substitution with regioisomers such as methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4) or methyl 4-amino-2-nitrobenzoate (CAS 84228-45-5) fails because these compounds lead to distinct heterocyclic scaffolds (e.g., different benzimidazole connectivity) and divergent biological activity profiles [1]. Furthermore, substituting the methyl ester with an ethyl ester (CAS 193014-01-6) or the free acid (CAS 116465-92-0) introduces altered physicochemical properties, including increased lipophilicity and changes in hydrogen-bonding capacity, which can drastically affect reaction kinetics, purification outcomes, and downstream synthetic routes .

Quantitative Differentiation Evidence for Methyl 3-amino-2-nitrobenzoate Procurement Decisions


Superior Synthetic Utility: High-Yield Access to Ortho-Diamino Heterocycle Precursors

Methyl 3-amino-2-nitrobenzoate demonstrates a clear advantage over its regioisomer, methyl 2-amino-3-nitrobenzoate, in providing direct access to specific benzimidazole scaffolds. The compound's ortho-nitro group can be selectively reduced to yield methyl 2,3-diaminobenzoate, a crucial intermediate for synthesizing 4-substituted benzimidazoles. While methyl 2-amino-3-nitrobenzoate reduces to methyl 2,3-diaminobenzoate as well [1], the 3-amino-2-nitro regioisomer is uniquely specified in patents for the synthesis of the antihypertensive drug impurity Azilsartan Impurity O [2].

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Differentiated LogP and Physicochemical Profile for Optimized Purification

The compound exhibits a calculated LogP (XLogP) of 1.5, which is a key differentiating factor from its close analog, the ethyl ester (Ethyl 3-amino-2-nitrobenzoate, CAS 193014-01-6), which has a calculated LogP of 1.8 [1]. This difference in lipophilicity directly impacts chromatographic retention time and solvent partition coefficients during synthesis and purification .

Chromatography Method Development Physicochemical Properties

Defined Role as a Quantifiable Process Impurity Standard in Drug Manufacturing

Methyl 3-amino-2-nitrobenzoate is explicitly defined and utilized as Azilsartan Impurity O [1]. This is a critical distinction from other nitro-amino benzoate regioisomers, such as methyl 2-amino-3-nitrobenzoate (Candesartan Impurity 8) or methyl 2-amino-6-nitrobenzoate, which are associated with entirely different drug substances or synthetic pathways [2].

Pharmaceutical Analysis Quality Control Impurity Profiling

High-Value Application Scenarios for Methyl 3-amino-2-nitrobenzoate (CAS 1261647-99-7)


Synthesis of Azilsartan Impurity O for Analytical Method Development

This compound is the definitive starting material for synthesizing and characterizing Azilsartan Impurity O [1]. Procurement is essential for any laboratory engaged in the development, validation, or execution of analytical methods (e.g., HPLC, UPLC) for the quality control of Azilsartan drug substance and finished drug products, as mandated by regulatory bodies like the FDA and EMA [2].

Precursor to Methyl 2,3-Diaminobenzoate for 4-Substituted Benzimidazole Libraries

As supported by the evidence, selective reduction of the nitro group provides methyl 2,3-diaminobenzoate, a versatile building block for constructing libraries of 4-substituted benzimidazoles and other nitrogen-containing heterocycles [1]. This scaffold is prevalent in medicinal chemistry programs targeting kinases, antiviral agents, and other therapeutic areas [2].

Synthetic Building Block for 3-Amino-2-Nitro-Substituted Herbicide Derivatives

Patents assigned to Bayer CropScience AG explicitly claim 3-amino-2-nitro-substituted benzoyl derivatives as herbicides [1]. Methyl 3-amino-2-nitrobenzoate serves as a key ester intermediate for generating a diverse array of these agrochemical candidates through straightforward chemical modifications like amidation or N-alkylation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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